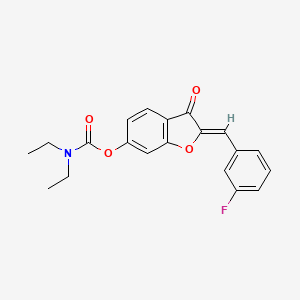

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

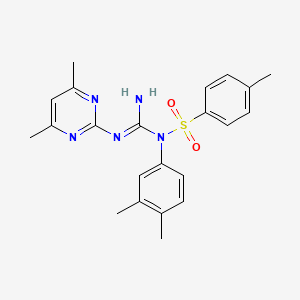

The synthesis of compounds related to (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate often involves palladium-catalyzed oxidative aminocarbonylation reactions. Gabriele et al. (2006) describe a method for synthesizing 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine derivatives, showcasing a procedure that could be relevant for producing similar compounds. This process features high stereoselectivity, with the Z isomers being preferentially or exclusively formed, a characteristic crucial for synthesizing our compound of interest (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds closely related to our compound of interest has been elucidated through X-ray diffraction analysis, which confirms the configuration around the double bond of the major stereoisomers. For example, Lv Zhi (2009) synthesized and determined the crystal structure of a similar compound, highlighting the detailed molecular geometry and establishing a basis for understanding the structural characteristics of our target compound (Lv Zhi, 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various reagents, leading to diverse chemical transformations. Mérour and Cossais (1991) discussed reactions of 3-oxo-2,3-dihydrobenzofuran with different reagents, resulting in the synthesis of pyran derivatives, showcasing the versatile chemical reactivity of the benzofuran moiety (Mérour & Cossais, 1991).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various conditions. For instance, Taşal et al. (2012) conducted a comprehensive analysis of the molecular structure, conformational stability, and vibrational frequencies of a similar compound, offering insights into the physical characteristics that could be expected for our compound of interest (Taşal et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific reagents, stability under different conditions, and potential for further transformations, are essential for utilizing this compound in synthetic applications. Zhu et al. (2013) explored the hydrolysis of key ylide intermediates in a tandem reaction, providing a method that might be applicable to derivatives of our compound, indicating a route for obtaining various benzoheterocyclic products with high yield and selectivity (Zhu et al., 2013).

Mechanism of Action

properties

IUPAC Name |

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c1-3-22(4-2)20(24)25-15-8-9-16-17(12-15)26-18(19(16)23)11-13-6-5-7-14(21)10-13/h5-12H,3-4H2,1-2H3/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVVECUBVUVKOR-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Butyl(methyl)amino]benzoic acid](/img/structure/B2496968.png)

![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)

![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)

![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2496983.png)

![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate](/img/structure/B2496985.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496990.png)